Selenonyl fluoride

Description

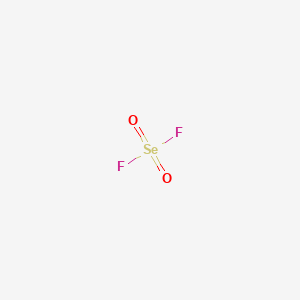

Selenonyl fluoride, also known as selenium oxyfluoride or selenium dioxydifluoride, is a chemical compound with the formula SeO₂F₂. It is a gas at room temperature and has a distorted tetrahedral molecular structure. The compound is notable for its high reactivity and is used in various chemical processes.

Properties

CAS No. |

14984-81-7 |

|---|---|

Molecular Formula |

F2O2Se |

Molecular Weight |

148.97 g/mol |

IUPAC Name |

selenonyl difluoride |

InChI |

InChI=1S/F2O2Se/c1-5(2,3)4 |

InChI Key |

VCPFQVXWYPMUKZ-UHFFFAOYSA-N |

Canonical SMILES |

O=[Se](=O)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Selenonyl fluoride can be synthesized through several methods:

Reaction of Selenium Trioxide with Selenium Tetrafluoride: This method involves the reaction of selenium trioxide (SeO₃) with selenium tetrafluoride (SeF₄) to produce this compound along with other oxyfluorides.

Action of Warm Fluorosulfonic Acid on Barium Selenate or Selenic Acid: This method involves the reaction of warm fluorosulfonic acid (HSO₃F) with barium selenate (BaSeO₄) or selenic acid (H₂SeO₄) to produce this compound.

Industrial Production Methods:

Types of Reactions:

Hydrolysis: this compound is more easily hydrolyzed compared to its analog sulfuryl fluoride.

Reduction: The compound can be reduced more easily than sulfuryl fluoride.

Substitution: this compound can undergo substitution reactions.

Common Reagents and Conditions:

Water: For hydrolysis reactions.

Ammonia: For substitution reactions.

Major Products Formed:

Hydrolysis: Selenic acid (H₂SeO₄) and hydrofluoric acid (HF).

Substitution with Ammonia: Selenium oxynitride (SeON) and ammonium fluoride (NH₄F).

Scientific Research Applications

Selenonyl fluoride has several applications in scientific research:

Chemistry: It is used as a reagent in various chemical reactions due to its high reactivity.

Biology and Medicine: While specific applications in biology and medicine are limited, compounds containing selenium are often studied for their potential biological activities.

Mechanism of Action

The mechanism of action of selenonyl fluoride involves its high reactivity, particularly its ability to undergo hydrolysis and reduction reactions. The compound’s reactivity is due to the presence of highly electronegative fluorine atoms and the relatively weak selenium-oxygen bonds. This makes it a useful reagent in various chemical processes, where it can act as an oxidizing or fluorinating agent .

Comparison with Similar Compounds

Sulfuryl Fluoride (SO₂F₂): Selenonyl fluoride is more reactive and easier to hydrolyze compared to sulfuryl fluoride.

Selenium Hexafluoride (SeF₆): Another selenium-fluorine compound, but with different reactivity and applications.

Selenium Trioxide (SeO₃): Used in the synthesis of this compound.

Uniqueness: this compound’s high reactivity and ability to undergo various chemical reactions make it unique compared to other selenium-fluorine compounds. Its ease of hydrolysis and reduction, as well as its violent reaction with ammonia, highlight its distinct chemical behavior .

Chemical Reactions Analysis

Key Findings on Sulfur(VI) Fluorides

The search results extensively detail sulfur-based fluorides, including:

-

Sulfuryl fluoride (SO₂F₂) : A neurotoxic gas used as a fumigant and precursor in organic synthesis .

-

Sulfonyl fluorides (R–SO₂F) : Highly reactive electrophiles employed in click chemistry (SuFEx reactions), protein modification, and drug discovery .

Relevant reactions include:

-

Hydrolysis resistance : SO₂F₂ remains stable in water up to 150°C .

-

Nucleophilic substitution : Reacts with alcohols, amines, and thiols to form fluorosulfates, sulfamoyl fluorides, and thiofluorosates .

-

Electrochemical synthesis : Thiols can be oxidized to sulfonyl fluorides using KF and electricity .

Selenium Analogs: A Knowledge Gap

While sulfur and selenium share chemical similarities, selenonyl fluoride (SeO₂F₂) is not discussed in the provided sources. Potential reasons include:

-

Synthetic challenges : Selenium compounds are often less stable and more toxic than sulfur analogs.

-

Limited applications : Sulfuryl/sulfonyl fluorides dominate industrial and biomedical research due to their unique reactivity and stability .

-

Thermodynamic instability : Selenium’s larger atomic size and lower electronegativity may render SeO₂F₂ prone to decomposition.

Comparative Analysis of S(VI) vs. Se(VI) Fluorides

Recommendations for Further Research

To explore this compound, the following steps are suggested:

-

Theoretical studies : Computational modeling (DFT) to predict stability and reactivity.

-

Synthetic routes : Attempt fluorination of SeO₂ or selenonic acid derivatives.

-

Characterization : Analyze using ⁷⁷Se NMR and X-ray crystallography if synthesized.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.